molecular formula C15H15ClO B14012090 o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- CAS No. 6955-53-9

o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-

Cat. No.: B14012090
CAS No.: 6955-53-9
M. Wt: 246.73 g/mol
InChI Key: RDKJCWGKVHVJNN-UHFFFAOYSA-N
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Description

o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-: is an aromatic organic compound with the molecular formula C15H15ClO It is a derivative of cresol, specifically ortho-cresol, with additional chlorine and xylyl groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- typically involves the chlorination of ortho-cresol followed by the introduction of the xylyl group. One common method includes the reaction of ortho-cresol with chlorine gas in the presence of a catalyst such as ferric chloride to produce 4-chloro-ortho-cresol. Subsequently, the xylyl group is introduced through a Friedel-Crafts alkylation reaction using xylyl chloride and an aluminum chloride catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

Chemistry: In chemistry, o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .

Industry: In the industrial sector, o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its chemical properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: The uniqueness of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and xylyl groups enhances its potential for diverse applications compared to its simpler cresol counterparts .

Properties

CAS No.

6955-53-9

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

4-chloro-2-[(3,4-dimethylphenyl)methyl]phenol

InChI

InChI=1S/C15H15ClO/c1-10-3-4-12(7-11(10)2)8-13-9-14(16)5-6-15(13)17/h3-7,9,17H,8H2,1-2H3

InChI Key

RDKJCWGKVHVJNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=C(C=CC(=C2)Cl)O)C

Origin of Product

United States

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